molecular formula C12H15NO2 B8518356 1-(3-Methoxybenzyl)pyrrolidin-3-one

1-(3-Methoxybenzyl)pyrrolidin-3-one

Cat. No. B8518356
M. Wt: 205.25 g/mol
InChI Key: URMBDJDWERVLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09045468B2

Procedure details

To a −50 to −60° C. cooled solution of oxalyl chloride (5.3 mL of a 2 M solution in methylene chloride, 10.6 mmol) in methylene chloride (5.3 mL) was added methyl sulfoxide (1.5 mL, 21.2 mmol) in methylene chloride (5 mL). After 3 min, a solution of 1-(3-methoxybenzyl)pyrrolidin-3-ol (2.0 g, 9.6 mmol) from Step A above in methylene chloride (10 mL) was added dropwise. After 25 min added triethylamine (6.8 mL, 4.8 mmol) and the reaction mixture was warmed to ambient temperature. Water (30 mL) was added and the aqueous layer was separated and extracted with methylene chloride (20 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography (methylene chloride to 1:1 methylene chloride/ethyl acetate) to provide 1-(3-methoxybenzyl)pyrrolidin-3-one (1.3 g, 66%) as a colorless oil: 1H NMR (DMSO-d6, 300 MHz) δ 7.24 (dd, J=8.1, 8.1 Hz, 1H), 6.91-6.81 (m, 3H), 3.74 (s, 3H), 3.65 (s, 2H), 2.87-2.82 (m, 4H), 2.37-2.32 (m, 2H).
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5.3 mL
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
6.8 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:23]=[CH:24][CH:25]=1)[CH2:16][N:17]1[CH2:21][CH2:20][CH:19]([OH:22])[CH2:18]1.C(N(CC)CC)C>C(Cl)Cl.O>[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:23]=[CH:24][CH:25]=1)[CH2:16][N:17]1[CH2:21][CH2:20][C:19](=[O:22])[CH2:18]1

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5.3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(CN2CC(CC2)O)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
6.8 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (methylene chloride to 1:1 methylene chloride/ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
COC=1C=C(CN2CC(CC2)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.